2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile
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Overview
Description
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a heterocyclic compound containing a cyclopropyl group, a methylamino group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aza-Michael addition and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring and the methylamino group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)acetonitrile: A simpler analog without the cyclopropyl and methylamino groups.
Methyl 2-(azetidin-3-ylidene)acetate: Another azetidine-containing compound used in similar synthetic applications.
Uniqueness
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. The combination of the azetidine ring and the methylamino group further enhances its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-cyclopropyl-2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H15N3/c1-11-8-5-12(6-8)9(4-10)7-2-3-7/h7-9,11H,2-3,5-6H2,1H3 |
InChI Key |
KGTPKHNQNVSLFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2CC2 |
Origin of Product |
United States |
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